molecular formula C21H21ClN4O2 B6904803 N-[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide

N-[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide

Cat. No.: B6904803
M. Wt: 396.9 g/mol
InChI Key: DWMVEDDWQGXBPH-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide is a complex organic compound that features a pyrrolidinone ring, a benzimidazole moiety, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-13-4-2-7-16-20(13)25-18(23-16)8-9-19(27)24-17-10-11-26(21(17)28)15-6-3-5-14(22)12-15/h2-7,12,17H,8-11H2,1H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMVEDDWQGXBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CCC(=O)NC3CCN(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the chlorophenyl group and the benzimidazole moiety. The final step involves the formation of the propanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone and benzimidazole derivatives, such as:

  • N-[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(1H-benzimidazol-2-yl)propanamide
  • N-[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methyl-1H-benzimidazol-1-yl)propanamide

Uniqueness

N-[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide is unique due to the specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

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